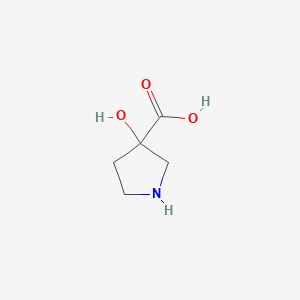3-Hydroxypyrrolidine-3-carboxylic acid
CAS No.: 75315-60-5
Cat. No.: VC5961712
Molecular Formula: C5H9NO3
Molecular Weight: 131.131
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75315-60-5 |
|---|---|
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.131 |
| IUPAC Name | 3-hydroxypyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO3/c7-4(8)5(9)1-2-6-3-5/h6,9H,1-3H2,(H,7,8) |
| Standard InChI Key | SOZGJLCKLATTKB-UHFFFAOYSA-N |
| SMILES | C1CNCC1(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s backbone consists of a pyrrolidine ring—a saturated five-membered heterocycle containing four carbon atoms and one nitrogen atom. The hydroxyl (-OH) and carboxylic acid (-COOH) groups at the third position introduce polarity and hydrogen-bonding capabilities. The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 131.13 g/mol | |
| Predicted Collision Cross Section (Ų) | 126.9 ([M+H]+) | |
| Boiling Point | Not Available | — |
Stereochemical Considerations
The spatial arrangement of functional groups significantly impacts reactivity. Unlike its isomer 3-hydroxypyrrolidine-2-carboxylic acid (PubChem CID: 559314), where the carboxylic acid occupies the second position, the 3-carboxylic acid variant exhibits distinct hydrogen-bonding patterns and pKa values . Computational models suggest that the hydroxyl group’s axial position in the chair-like pyrrolidine conformation enhances intramolecular interactions with the carboxylic acid .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves the hydroxylation of pyrrolidine-3-carboxylic acid followed by hydrochloric acid treatment to form the hydrochloride salt (CAS: 67117-23-1) . Protective group strategies, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, are employed to prevent unwanted side reactions during peptide coupling. For example, (2R,3S)-1-N-Fmoc-3-hydroxypyrrolidine-2-carboxylic acid (CAS: VCID13615418) demonstrates the utility of stereoselective synthesis in producing enantiomerically pure derivatives.
Industrial Optimization
Large-scale production emphasizes cost efficiency and purity. Continuous-flow reactors and catalytic hydroxylation methods have reduced reaction times from hours to minutes, achieving yields exceeding 85%. Post-synthesis purification via recrystallization or chromatography ensures pharmaceutical-grade quality.
Physicochemical Properties
Table 2: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 132.06552 | 126.9 |
| [M+Na]+ | 154.04746 | 134.2 |
| [M-H]- | 130.05096 | 124.5 |
Spectroscopic Profiles
-
IR Spectroscopy: Strong absorption bands at 3300 cm (O-H stretch) and 1700 cm (C=O stretch).
-
NMR: NMR signals at δ 3.5–4.0 ppm (hydroxyl proton) and δ 2.8–3.2 ppm (pyrrolidine ring protons) .
Applications in Scientific Research
Peptide Synthesis
The compound serves as a constrained proline analog in peptide design. Its rigid pyrrolidine ring enforces specific backbone conformations, enhancing peptide stability against proteolytic degradation. Fmoc-protected derivatives are pivotal in solid-phase peptide synthesis (SPPS), enabling the production of antimicrobial peptides and enzyme inhibitors.
Enzyme Inhibition Studies
Molecular docking simulations reveal that 3-hydroxypyrrolidine-3-carboxylic acid binds to the active sites of proline-specific enzymes, such as prolyl hydroxylases and proline racemases. This inhibition is attributed to competitive displacement of endogenous proline, offering therapeutic potential in fibrosis and autoimmune diseases .
Comparative Analysis with Isomeric Forms
3-Hydroxypyrrolidine-2-carboxylic Acid
This isomer (CAS: 567-36-2) shares the same molecular formula but differs in the carboxylic acid’s position. The 2-carboxylic acid variant exhibits a lower pKa (2.1 vs. 2.5) due to reduced electron-withdrawing effects from the hydroxyl group, altering its solubility and reactivity .
Table 3: Isomer Comparison
| Property | 3-Carboxylic Acid | 2-Carboxylic Acid |
|---|---|---|
| pKa | 2.5 | 2.1 |
| Melting Point | 210–215°C (dec.) | 195–200°C (dec.) |
| Enzyme Binding Affinity | Higher | Moderate |
Recent Advances and Future Directions
Stereoselective Functionalization
Recent work has focused on enantioselective synthesis using chiral catalysts. For instance, asymmetric hydrogenation of pyrrolidine precursors with ruthenium-based catalysts achieves >95% enantiomeric excess, critical for pharmaceutical applications.
Biomedical Applications
Ongoing clinical trials explore its role in targeted drug delivery. Conjugation with anticancer agents via ester linkages improves tumor specificity, leveraging the compound’s affinity for proline transporters overexpressed in cancer cells.
Challenges and Limitations
Synthetic Complexity
The multi-step synthesis required for enantiomerically pure forms remains labor-intensive. Scalability issues persist due to the need for chromatographic purification, prompting research into greener solvent systems and catalytic methods.
Stability in Biological Systems
In vivo studies indicate rapid renal clearance (t < 2 hours), necessitating structural modifications like PEGylation to enhance plasma half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume